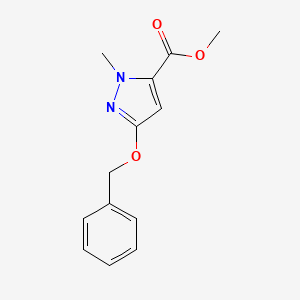
Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(苄氧基)-1-甲基-1H-吡唑-5-羧酸甲酯是一种有机化合物,属于吡唑类。吡唑类是含有两个氮原子位于 1 位和 2 位的五元杂环化合物。该特定化合物以在 3 位存在苄氧基,在 1 位存在甲基以及在 5 位存在羧酸酯为特征。
准备方法
合成路线和反应条件: 3-(苄氧基)-1-甲基-1H-吡唑-5-羧酸甲酯的合成通常涉及以下步骤:
吡唑环的形成: 吡唑环可以通过在酸性或碱性条件下肼与 1,3-二羰基化合物反应合成。
苄氧基的引入: 苄氧基可以通过亲核取代反应引入,其中苄基卤化物与吡唑环上的羟基反应。
酯化: 羧酸酯通过在酸催化剂存在下使羧酸基团与甲醇反应形成。
工业生产方法: 该化合物的工业生产可能涉及上述合成路线的优化版本,重点是最大限度地提高产量和纯度,同时最大限度地降低成本和环境影响。可以采用诸如连续流动化学和使用绿色溶剂等技术。
反应类型:
氧化: 苄氧基可以被氧化形成苯甲醛衍生物。
还原: 酯基可以使用像氢化铝锂之类的还原剂还原为醇。
取代: 吡唑环上的甲基可以通过亲电或亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 高锰酸钾或在酸性条件下的三氧化铬。
还原: 在无水条件下的氢化铝锂或硼氢化钠。
取代: 用于溴化的卤化剂,如 N-溴代丁二酰亚胺 (NBS),然后进行亲核取代。
主要产品:
氧化: 苯甲醛衍生物。
还原: 醇衍生物。
取代: 根据所用亲核试剂的不同,各种取代的吡唑衍生物。
科学研究应用
3-(苄氧基)-1-甲基-1H-吡唑-5-羧酸甲酯在科学研究中有多种应用:
药物化学: 它可以用作合成潜在药物剂的构建模块,特别是那些针对神经和炎症途径的药物。
材料科学: 该化合物可用于开发具有特定电子或光学性质的新型材料。
生物学研究: 它可以在生物化学分析中用作探针或配体,以研究酶相互作用和受体结合。
作用机制
3-(苄氧基)-1-甲基-1H-吡唑-5-羧酸甲酯的作用机制取决于其具体应用。在药物化学中,它可能与酶或受体等分子靶标相互作用,通过结合相互作用调节其活性。苄氧基可以增强亲脂性,有利于膜渗透,而吡唑环可以参与与靶蛋白的氢键和 π-π 相互作用。
类似化合物:
3-(苄氧基)-1H-吡唑-5-羧酸甲酯: 缺少 1 位的甲基。
3-(苄氧基)-1-甲基-1H-吡唑-5-羧酸乙酯: 具有乙酯而不是甲酯。
3-(苄氧基)-1-甲基-1H-吡唑-4-羧酸甲酯: 羧酸基团位于 4 位而不是 5 位。
独特性: 3-(苄氧基)-1-甲基-1H-吡唑-5-羧酸甲酯由于其特殊的取代模式而具有独特性,该模式可以影响其化学反应性和生物活性。苄氧基的存在可以增强其与蛋白质中芳香残基的相互作用,而 1 位的甲基可以影响其空间和电子性质。
相似化合物的比较
Methyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate: Lacks the methyl group at the 1-position.
Ethyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-4-carboxylate: The carboxylate group is at the 4-position instead of the 5-position.
Uniqueness: Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyloxy group can enhance its interactions with aromatic residues in proteins, while the methyl group at the 1-position can affect its steric and electronic properties.
生物活性
Methyl 3-(benzyloxy)-1-methyl-1H-pyrazole-5-carboxylate (CAS: 628329-62-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its pharmacological properties.
Synthesis and Structural Characteristics
This compound is synthesized through various methods that involve the formation of the pyrazole ring and subsequent modifications to introduce the benzyloxy and methyl groups. The structural formula is critical as it influences the compound's interaction with biological targets.
Biological Activity Overview
This compound has been evaluated for several biological activities, including:
- Anticancer Activity : Studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, certain pyrazole derivatives have been reported to enhance caspase-3 activity, a key marker of apoptosis, indicating their potential as therapeutic agents in cancer treatment .
- Anti-inflammatory Properties : Compounds within the pyrazole family have also been noted for their anti-inflammatory activities. Some derivatives have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
Case Study 1: Anticancer Activity
In a study focused on synthesizing new curcumin analogues, several pyrazole derivatives were screened against breast cancer cell lines. Among these, compounds similar to this compound exhibited notable cytotoxicity with effective inhibition rates on microtubule assembly, suggesting they could act as microtubule-destabilizing agents .
Case Study 2: Anti-inflammatory Effects
Research has indicated that certain pyrazole derivatives can serve as selective COX-2 inhibitors with significant anti-inflammatory activity. For instance, a series of compounds were evaluated for their COX inhibitory effects, showing IC50 values that rival standard anti-inflammatory drugs like diclofenac sodium .
Data Table: Summary of Biological Activities
属性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC 名称 |
methyl 2-methyl-5-phenylmethoxypyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-15-11(13(16)17-2)8-12(14-15)18-9-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
InChI 键 |
SKRPSANUOSMPRB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC(=N1)OCC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















